9-Nitrooleate-d17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAKBVRRVHWKV-KSBOAZTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Nitrooleate-d17 for Researchers and Drug Development Professionals

Introduction

9-Nitrooleate-d17 is a deuterated form of 9-nitrooleate, a nitrated fatty acid that has garnered significant interest in the scientific community. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, applications, and the biological pathways it influences. This compound is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, 9-nitrooleate, in biological samples using mass spectrometry techniques.[1][2]

Nitrated fatty acids, including 9-nitrooleate, are endogenously produced signaling molecules formed by the nitration of oleic acid.[1] These molecules are involved in various physiological and pathological processes, acting as potent ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]

Chemical Structure and Properties

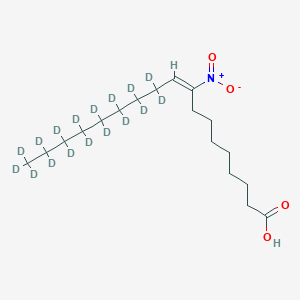

The chemical structure of this compound is that of oleic acid with a nitro group attached at the 9th carbon and with 17 deuterium atoms incorporated into the fatty acid chain. This deuteration makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but has a distinct mass.

Chemical Structure of this compound:

Quantitative Data Summary:

| Property | Value | Reference |

| Formal Name | 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid | |

| CAS Number | 2714117-50-5 | |

| Molecular Formula | C₁₈H₁₆D₁₇NO₄ | |

| Formula Weight | 344.6 | |

| Purity | >99% deuterated forms (d1-d17) | |

| Formulation | A solution in ethanol | |

| Solubility | Ethanol: 1 mg/ml | |

| λmax | 257 nm | |

| SMILES | [2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C=C(--INVALID-LINK--=O)\CCCCCCCC(O)=O | |

| InChI Key | CQOAKBVRRVHWKV-KSBOAZTASA-N |

Experimental Protocols

Quantification of 9-Nitrooleate in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 9-nitrooleate in plasma samples. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in ethanol (e.g., 100 ng/mL) to serve as the internal standard.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the sample for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant with 10 µL of 1 M HCl.

-

Perform liquid-liquid extraction by adding 1 mL of hexane/isopropanol (3:2, v/v).

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions:

-

9-Nitrooleate: Monitor the transition of the precursor ion [M-H]⁻ (m/z 326.2) to a specific product ion.

-

This compound: Monitor the transition of the precursor ion [M-H]⁻ (m/z 343.3) to a corresponding product ion. The specific product ions should be determined by direct infusion and fragmentation of the standards.

-

-

Data Analysis: Quantify the amount of 9-nitrooleate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of 9-nitrooleate and a constant concentration of this compound.

Signaling Pathway

9-Nitrooleate is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression involved in lipid and glucose metabolism, as well as inflammation. The activation of PPARγ by 9-nitrooleate leads to a cascade of events that ultimately modulate cellular responses.

Caption: 9-Nitrooleate activates the PPARγ signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 9-nitrooleate in biological samples using this compound as an internal standard.

Caption: Workflow for 9-nitrooleate quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the biologically active signaling molecule, 9-nitrooleate. Understanding its properties and the experimental protocols for its use is crucial for researchers investigating the roles of nitrated fatty acids in health and disease. The elucidation of the PPARγ signaling pathway activated by 9-nitrooleate provides a framework for understanding its downstream effects and its potential as a therapeutic target. This guide provides a foundational understanding for professionals in the fields of biomedical research and drug development to effectively utilize this compound in their studies.

References

- 1. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 9-Nitrooleate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Nitrooleate-d17, a crucial internal standard for the accurate quantification of 9-nitrooleate in biological systems. The synthesis involves a multi-step process, beginning with the preparation of a deuterated precursor, followed by a series of reactions to introduce the nitro group at the 9-position of the oleic acid backbone. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Strategy

The synthesis of this compound is not a trivial process and involves two key stages:

-

Synthesis of a Deuterated Precursor: The primary challenge lies in the introduction of the deuterium atoms. A common strategy involves the synthesis of a fully deuterated C9 carboxylic acid derivative, which serves as a key building block.

-

Construction of the Nitro-Olefin Moiety: This is typically achieved through a nitro-aldol condensation followed by dehydration to form the characteristic nitroalkene functional group.

Two plausible synthetic pathways can be envisioned, leveraging known methodologies for the synthesis of unlabeled 9-nitrooleic acid and deuterated fatty acids.

Pathway A: This pathway commences with the synthesis of deuterated 9-bromononanoic acid, which then undergoes a series of reactions including protection of the carboxylic acid, conversion to the nitro derivative, a Henry-type reaction with an appropriate aldehyde, and subsequent elimination to yield the final product.

Pathway B: This alternative route involves the direct nitration of a pre-synthesized deuterated oleic acid (oleic acid-d17). While conceptually simpler, this method often results in a mixture of regioisomers (9- and 10-nitrooleate) and may be less suitable for obtaining a pure, single isomer.[1]

This guide will primarily focus on a detailed breakdown of Pathway A, which offers greater control over the final product's regiochemistry.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its precursors.

| Compound | Parameter | Value | Reference |

| Oleic acid-d17 | Isotopic Purity | ≥99% deuterated forms (d1-d17) | --INVALID-LINK-- |

| Molecular Formula | C18H17D17O2 | --INVALID-LINK-- | |

| Molecular Weight | 299.6 | --INVALID-LINK-- | |

| This compound | Isotopic Purity | >99% deuterated forms (d1-d17) | --INVALID-LINK-- |

| Molecular Formula | C18H16D17NO4 | --INVALID-LINK-- | |

| Formula Weight | 344.6 | --INVALID-LINK-- | |

| λmax | 257 nm | --INVALID-LINK-- | |

| Unlabeled 9-Nitrooleic Acid | Overall Yield (from 9-bromononanoic acid) | 12-36% | |

| λmax | 255 nm | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound via Pathway A.

Synthesis of Deuterated 9-Bromononanoic Acid (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on standard methods for deuteration and bromination of fatty acids, as a direct protocol for deuterated 9-bromononanoic acid was not found in the initial search.

Step 1: Deuteration of Nonanedioic Acid (Azelaic Acid)

A procedure similar to the deuteration of azelaic acid for the synthesis of deuterated oleic acid can be employed.

-

Materials: Nonanedioic acid, D2O, Platinum on carbon (Pt/C) catalyst.

-

Procedure:

-

In a high-pressure reactor, combine nonanedioic acid, D2O, and a catalytic amount of Pt/C.

-

Heat the mixture under pressure for an extended period to facilitate H/D exchange.

-

After cooling, the deuterated nonanedioic acid is isolated and purified.

-

Step 2: Monobromination of Deuterated Nonanedioic Acid

Standard methods for the selective monobromination of dicarboxylic acids, such as the Hunsdiecker reaction on a mono-esterified diacid, can be adapted.

-

Materials: Deuterated nonanedioic acid, thionyl chloride, an alcohol (e.g., methanol), N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN).

-

Procedure:

-

The deuterated nonanedioic acid is first mono-esterified.

-

The mono-ester is then subjected to a light- or initiator-induced bromination using NBS to selectively brominate at the terminal carbon, yielding deuterated 9-bromononanoic acid methyl ester.

-

The ester is then hydrolyzed to afford the desired deuterated 9-bromononanoic acid.

-

Synthesis of this compound (Adapted from Unlabeled Synthesis)

This protocol is adapted from the established synthesis of unlabeled 9-nitrooleic acid.

Step 1: Esterification of Deuterated 9-Bromononanoic Acid

-

Materials: Deuterated 9-bromononanoic acid, allyl alcohol, p-toluenesulfonic acid, toluene.

-

Procedure:

-

Combine deuterated 9-bromononanoic acid, allyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

After completion, the solvent is removed under reduced pressure to yield deuterated 9-bromononanoic acid allyl ester.

-

Step 2: Nitration of Deuterated 9-Bromononanoic Acid Allyl Ester

-

Materials: Deuterated 9-bromononanoic acid allyl ester, silver nitrite, diethyl ether.

-

Procedure:

-

Dissolve the deuterated 9-bromononanoic acid allyl ester in diethyl ether.

-

Add silver nitrite and stir the mixture at room temperature, protected from light.

-

Monitor the reaction by TLC. Upon completion, the silver salts are filtered off, and the solvent is evaporated to give deuterated 9-nitrononanoic acid allyl ester.

-

Step 3: Henry (Nitro-Aldol) Reaction

-

Materials: Deuterated 9-nitrononanoic acid allyl ester, nonanal, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Procedure:

-

Combine deuterated 9-nitrononanoic acid allyl ester and nonanal.

-

Cool the mixture in an ice bath and add a catalytic amount of DBU.

-

Stir the reaction at room temperature until completion.

-

The reaction is quenched with a weak acid, and the product, deuterated 10-hydroxy-9-nitro-octadecanoic acid allyl ester, is extracted and purified.

-

Step 4: Dehydration to form the Nitroalkene

-

Materials: Deuterated 10-hydroxy-9-nitro-octadecanoic acid allyl ester, acetic anhydride, 4-dimethylaminopyridine (DMAP).

-

Procedure:

-

The deuterated hydroxy-nitro intermediate is acetylated using acetic anhydride and DMAP.

-

The resulting acetate is then subjected to elimination, often facilitated by a mild base, to form the nitroalkene double bond, yielding deuterated 9-nitro-9-octadecenoic acid allyl ester.

-

Step 5: Deprotection of the Carboxylic Acid

-

Materials: Deuterated 9-nitro-9-octadecenoic acid allyl ester, palladium catalyst, formic acid.

-

Procedure:

-

The allyl ester is cleaved under mild conditions using a palladium catalyst and a hydride source like formic acid to yield the final product, this compound.

-

The product is then purified by chromatography.

-

Visualizations

Synthesis Pathway of this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its structure and isotopic purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the deuterated product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C18H16D17NO4. Tandem mass spectrometry (MS/MS) can be used to confirm the fragmentation pattern, which will be distinct from the unlabeled analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the protons on the deuterated portion of the alkyl chain. The remaining signals for the protons on the non-deuterated part of the molecule and the olefinic protons should be present at their characteristic chemical shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons may show characteristic splitting patterns due to coupling with deuterium.

-

²H NMR: Deuterium NMR can be used to confirm the positions of deuteration.

-

Conclusion

The synthesis of this compound is a challenging but achievable process for researchers equipped with the necessary expertise in organic synthesis. This guide provides a comprehensive framework based on established methodologies for the synthesis of related compounds. The key to a successful synthesis lies in the careful preparation and purification of the deuterated starting materials and intermediates. The availability of this isotopically labeled standard is critical for advancing research in the field of lipidomics and understanding the biological roles of nitrated fatty acids.

References

In-Depth Technical Guide to the Physicochemical Properties of 9-Nitrooleate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Nitrooleate-d17, a deuterated analog of the endogenous signaling molecule 9-nitrooleate. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its known biological signaling pathways.

Core Physicochemical Properties

This compound is the deuterated form of 9-nitro-9E-octadecenoic acid, an endogenous lipid mediator formed by the nitration of oleic acid. The incorporation of seventeen deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for the accurate quantification of endogenous 9-nitrooleate in biological matrices by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Formal Name | 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid | [1][2] |

| CAS Number | 2714117-50-5 | [1][2] |

| Molecular Formula | C₁₈H₁₆D₁₇NO₄ | [1] |

| Formula Weight | 344.6 g/mol | |

| Purity | ≥99% deuterated forms (d1-d17) | |

| Formulation | A solution in ethanol | |

| Solubility | Ethanol: 1 mg/mL | |

| λmax | 257 nm | |

| Storage | -20°C | |

| Stability | ≥ 2 years |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

Step 1: Synthesis of Oleic Acid-d17 (Precursor)

The synthesis of deuterated oleic acid can be achieved through various methods, often involving the coupling of deuterated alkyl chains. A common strategy involves the Wittig reaction between a deuterated nine-carbon aldehyde and a deuterated nine-carbon phosphonium ylide.

Step 2: Nitration of Oleic Acid-d17

A regioselective synthesis of (E)-9-nitro-octadec-9-enoic acid can be achieved via a Henry condensation (nitro-aldol reaction) followed by dehydration.

Materials:

-

9-Nitrononanoic acid

-

Nonanal

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic anhydride

-

p-Toluenesulfonic acid

-

Sodium carbonate

-

Allyl bromide

-

Tetrakis(triphenylphosphine)palladium(0)

-

Solvents: Diethyl ether, Toluene, Dichloromethane, Benzene

Procedure (Adapted for Deuterated Precursors):

-

Protection of 9-Nitrononanoic Acid: 9-Nitrononanoic acid is first protected as an allyl ester to prevent side reactions of the carboxylic acid.

-

Henry Condensation: The allyl 9-nitrononanoate is reacted with nonanal-d17 in the presence of a catalytic amount of DBU. This reaction forms the β-hydroxynitro ester.

-

Dehydration: The resulting β-hydroxynitro ester is then acetylated with acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The subsequent elimination of the acetate group is induced by a base such as sodium carbonate to yield the (E)-nitroalkene.

-

Deprotection: The allyl protecting group is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the final product, this compound.

Purification: The final product is purified by flash column chromatography on silica gel.

Analytical Methods

1. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the accurate quantification of 9-nitrooleate in biological samples, utilizing this compound as an internal standard.

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound in ethanol.

-

Acidify the sample with 10 µL of 10% acetic acid.

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 50% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

9-Nitrooleate: m/z 326.2 → 46.0 (loss of NO₂)

-

This compound: m/z 343.3 → 46.0 (loss of NO₂)

-

2. Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of the synthesized this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

7.1-7.3: Vinylic proton adjacent to the nitro group.

-

5.3-5.5: Olefinic protons.

-

2.3-2.5: Methylene protons alpha to the carboxyl group.

-

2.1-2.3: Allylic methylene protons.

-

1.2-1.7: Methylene protons of the alkyl chain.

-

0.8-0.9: Terminal methyl protons.

-

Note: The signals for the deuterated positions (C11-C18) will be absent.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

178-180: Carboxyl carbon.

-

140-150: Carbon bearing the nitro group.

-

125-135: Olefinic carbons.

-

Note: The signals for the deuterated carbons will be significantly attenuated or absent.

-

Biological Activity and Signaling Pathways

9-Nitrooleate is a bioactive lipid that functions as a signaling molecule through the modulation of several key cellular pathways. It is known to be an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Additionally, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade.

PPARγ Signaling Pathway

9-Nitrooleate binds to and activates PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

Nrf2 Signaling Pathway

9-Nitrooleate can induce the Nrf2-mediated antioxidant response by reacting with Keap1, a repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the expression of antioxidant genes.

NF-κB Signaling Pathway

9-Nitrooleate has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This is thought to occur through the direct modification of key proteins in the pathway.

References

The Biological Significance of Deuterated Nitro-Fatty Acids: A Technical Guide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the synthesis, biological mechanisms, and therapeutic potential of deuterated nitro-fatty acids. It integrates findings from the distinct but complementary fields of nitro-lipid signaling and fatty acid deuteration to build a comprehensive guide for researchers.

Executive Summary

Nitro-fatty acids (NO₂-FAs) are endogenous electrophilic signaling molecules that exhibit potent anti-inflammatory, antioxidant, and anti-fibrotic properties. They exert their effects by modulating key signaling pathways, including Keap1-Nrf2, NF-κB, and PPARγ, through post-translational modification of regulatory proteins. Concurrently, the strategic deuteration of polyunsaturated fatty acids (PUFAs) has emerged as a powerful technique to inhibit lipid peroxidation via the kinetic isotope effect, thereby protecting cells from oxidative damage.

This technical guide synthesizes these two concepts, exploring the profound biological significance and therapeutic promise of deuterated nitro-fatty acids. By combining the targeted signaling of a nitroalkene moiety with the enhanced metabolic stability conferred by deuterium, these novel molecules represent a next-generation platform for drug development. This document details their mechanisms of action, outlines experimental protocols for their synthesis and analysis, presents relevant quantitative data from parent compounds, and visualizes the core biological pathways and workflows.

The Foundational Biology of Nitro-Fatty Acids (NO₂-FAs)

NO₂-FAs are formed endogenously through non-enzymatic reactions involving nitric oxide (•NO) or nitrite-derived species with unsaturated fatty acids.[1][2][3] These reactions are prevalent at sites of inflammation and during gastric digestion.[2][4] The most abundant endogenous NO₂-FA is nitro-conjugated linoleic acid (NO₂-CLA), while synthetic nitro-oleic acid (NO₂-OA) is a well-studied therapeutic candidate.

The primary mechanism of action for NO₂-FAs is their electrophilic nature. The nitroalkene group readily reacts with nucleophilic residues on proteins, predominantly cysteine and to a lesser extent histidine, via a reversible Michael addition reaction. This post-translational modification alters protein function and triggers a cascade of downstream signaling events.

Key Signaling Pathways Modulated by NO₂-FAs

A. Keap1-Nrf2 Pathway Activation: NO₂-FAs are potent activators of the Nrf2 antioxidant response. They achieve this by nitroalkylating specific cysteine residues (notably Cys273 and Cys288) on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Cul3 E3 ligase complex, preventing the ubiquitination and proteasomal degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1).

References

- 1. Nitrated fatty acids: from diet to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 9-Nitrooleate-d17

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Nitrooleate-d17, a deuterated internal standard crucial for the accurate quantification of endogenous 9-nitrooleate. Insights into its degradation pathways, analytical methodologies for stability assessment, and its role in key signaling pathways are also detailed to support its effective use in research and drug development.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintain the integrity and ensure the accurate performance of this compound as an internal standard.

Storage Conditions

This compound should be stored at -20°C in a solution, typically ethanol.[1][2] Commercial preparations are often supplied dissolved in ethanol at concentrations of 500 µg/ml or 1 mg/ml.[1][2] For transportation, the compound is shipped on wet ice to maintain its stability.[1]

Long-Term Stability

Under the recommended storage condition of -20°C, this compound has demonstrated stability for at least two years . The non-deuterated 9(10)-nitrooleate mixture is reported to be stable for at least one year under the same storage conditions.

Table 1: Summary of this compound Stability and Storage

| Parameter | Recommendation/Data | Citations |

| Storage Temperature | -20°C | |

| Supplied Formulation | Solution in ethanol | |

| Shipping Condition | Wet ice | |

| Long-Term Stability | ≥ 2 years at -20°C |

Physicochemical Properties and Reactivity

This compound is the deuterated form of 9-nitrooleic acid, an electrophilic lipid mediator. The presence of the nitroalkene moiety makes the molecule susceptible to nucleophilic attack, a key feature in its biological activity and a consideration for its stability.

Instability in Aqueous Environments

Nitro-fatty acids, including 9-nitrooleate, exhibit significant instability in neutral and acidic aqueous solutions. Degradation in aqueous media can occur within minutes to hours and is associated with the release of nitric oxide. This inherent instability in aqueous environments necessitates careful consideration of solvent choice and pH during experimental procedures.

Potential Degradation Pathways

The degradation of 9-nitrooleate can be influenced by hydrolytic, oxidative, and photolytic stress.

-

Hydrolysis: Under acidic or basic conditions, the ester linkage (if present in a complex lipid) or the nitroalkene moiety may be susceptible to hydrolysis.

-

Oxidation: The double bond and the allylic positions are potential sites for oxidation, which can lead to the formation of various oxidized products, including epoxides and hydroxylated derivatives. The metabolism of 9-nitrooleate in vivo involves the reduction of the double bond to form nitro-stearic acid, followed by β-oxidation.

-

Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation of the fatty acid chain, leading to the formation of hydroperoxides which can further decompose into a complex mixture of secondary products such as aldehydes, ketones, and shorter-chain carboxylic acids.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of this compound in experimental matrices should be verified. The following outlines a general approach for a stability-indicating method using liquid chromatography-mass spectrometry (LC-MS).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the specificity of the analytical method.

Protocol:

-

Prepare Stock Solution: Prepare a stock solution of this compound in ethanol.

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the initial mobile phase.

-

LC-MS Analysis: Analyze the stressed samples alongside a control sample using a validated LC-MS/MS method.

LC-MS/MS Method for Stability Testing

This method can be adapted from established protocols for the quantification of 9-nitrooleate.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the specific transition for this compound.

-

Data Analysis: Compare the peak area of this compound in the stressed samples to the control sample to determine the percentage of degradation. Monitor for the appearance of new peaks, which represent potential degradation products.

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate is a signaling molecule that modulates several key cellular pathways, primarily through its electrophilic nature, which allows it to form covalent adducts with nucleophilic residues (e.g., cysteine) on proteins, a process known as nitroalkylation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

9-Nitrooleate is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in regulating glucose homeostasis, lipid metabolism, and inflammation. Activation of PPARγ by 9-nitrooleate leads to the transcription of target genes involved in these processes.

Keap1-Nrf2 Antioxidant Response

9-Nitrooleate can activate the Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress. It does so by modifying specific cysteine residues on Keap1, which leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes.

Inhibition of NF-κB Signaling

Nitro-fatty acids have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition can occur through direct nitroalkylation of components of the NF-κB complex, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

References

A Technical Guide to 9-Nitrooleate-d17: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 9-Nitrooleate-d17, a deuterated internal standard crucial for the accurate quantification of endogenous 9-nitrooleate. This document covers its commercial availability, key biological activities, and detailed experimental protocols for its use in research and drug development.

Introduction to 9-Nitrooleate

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species such as peroxynitrite and nitrogen dioxide.[1][2][3] It is one of two primary regioisomers of nitrooleate found in vivo, the other being 10-nitrooleate. These nitrated fatty acids are recognized as potent endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation. The activation of PPARγ by 9-nitrooleate leads to anti-inflammatory effects, making it a molecule of significant interest in the study and potential treatment of inflammatory diseases.

Commercial Suppliers and Product Specifications

This compound is commercially available from several suppliers and is primarily intended for use as an internal standard in mass spectrometry-based quantification of 9-nitrooleate.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation |

| Cayman Chemical | This compound | 2714117-50-5 | C18H16D17NO4 | 344.6 | ≥99% deuterated forms (d1-d17) | A solution in ethanol |

| Biomol.com | This compound | 2714117-50-5 | C18H16D17NO4 | 344.6 | >99% deuterated forms (d1-d17) | A solution in ethanol |

| MedChemExpress | This compound | 2714117-50-5 | C18H16D17NO4 | 344.56 | Not specified | Not specified |

| Neta Scientific | Cayman this compound | Not specified | Not specified | Not specified | ≥ 99% Deuterated | Not specified |

Biological Activity and Signaling Pathways

9-Nitrooleate exerts its biological effects primarily through the activation of PPARγ and modulation of other key signaling pathways, including the Nrf2/ARE and NF-κB pathways.

PPARγ Activation

9-Nitrooleate is a potent partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in metabolism and inflammation. Studies have shown that nitro-oleic acid activates PPARγ at nanomolar concentrations.

Nrf2/ARE Pathway

Nitro-fatty acids, including 9-nitrooleate, can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

NF-κB Pathway Inhibition

9-Nitrooleate has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key pro-inflammatory pathway. By inhibiting NF-κB, 9-nitrooleate can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocols

Quantification of 9-Nitrooleate in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of 9-nitrooleate in plasma. Optimization may be required for different sample types and instrumentation.

Materials:

-

This compound internal standard solution (e.g., 1 µg/mL in ethanol)

-

Plasma samples

-

Methanol

-

Hexane

-

Water, HPLC grade

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of this compound internal standard (e.g., 10 ng).

-

Add 400 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Lipid Extraction:

-

To the supernatant, add 1 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for 9-nitrooleate and this compound.

-

Example transitions:

-

9-Nitrooleate: Precursor ion (m/z) 326.2 -> Product ion (m/z) 46.0 (NO2-)

-

This compound: Precursor ion (m/z) 343.3 -> Product ion (m/z) 46.0 (NO2-)

-

-

-

-

Quantification:

-

Create a standard curve using known concentrations of 9-nitrooleate and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of 9-nitrooleate to the peak area of this compound for both the standards and the samples.

-

Determine the concentration of 9-nitrooleate in the samples by interpolating from the standard curve.

-

PPARγ Activation Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARγ by 9-nitrooleate.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

Expression vector for a GAL4-PPARγ-LBD fusion protein

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

9-Nitrooleate

-

Positive control (e.g., Rosiglitazone)

-

Cell lysis buffer and reporter assay reagents

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-reporter vector using a suitable transfection reagent.

-

Allow the cells to express the proteins for 24-48 hours.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of 9-nitrooleate, a positive control (e.g., Rosiglitazone), and a vehicle control.

-

Incubate for 18-24 hours.

-

-

Reporter Gene Assay:

-

Lyse the cells using the appropriate lysis buffer.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration).

-

Plot the normalized reporter activity against the concentration of 9-nitrooleate to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of 9-nitrooleate that produces 50% of the maximal response.

-

Quantitative Data Summary

| Parameter | Value | Biological Matrix/System | Reference |

| Endogenous 9-Nitrooleate Concentration | 619 ± 52 nM (free acid) | Human Plasma | |

| 302 ± 369 nM (esterified in phospholipids) | Human Plasma | ||

| PPARγ Activation (EC50) | Low nanomolar range | Cell-based reporter assay | |

| PPARγ Activation (Fold) | ~7-fold at 1 µM | Cell-based reporter assay |

Conclusion

This compound is an essential tool for researchers studying the roles of nitrated fatty acids in health and disease. Its commercial availability and the well-established protocols for its use enable the accurate quantification of endogenous 9-nitrooleate and the investigation of its biological activities. The information provided in this technical guide serves as a valuable resource for scientists and drug development professionals working in this exciting field.

References

9-Nitrooleate-d17 CAS number and molecular weight

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on 9-Nitrooleate-d17, including its physicochemical properties, and delves into the biological significance and experimental methodologies related to its non-deuterated counterpart, 9-Nitrooleate.

Physicochemical and Identification Data

This compound is the deuterated form of 9-Nitrooleate, primarily utilized as an internal standard for precise quantification in mass spectrometry-based analyses.[1][2] Below is a summary of its key identifiers and properties, along with those of its non-deuterated analog.

| Property | This compound | 9-Nitrooleate |

| CAS Number | 2714117-50-5[1][3][4] | 875685-44-2 |

| Molecular Formula | C₁₈H₁₆D₁₇NO₄ | C₁₈H₃₃NO₄ |

| Molecular Weight | 344.6 g/mol | 327.5 g/mol |

| Formal Name | 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d₁₇ acid | 9-nitro-9E-octadecenoic acid |

| Synonyms | 9-Nitrooleic Acid-d₁₇, 9-nitro-9-trans-Octadecenoic Acid-d₁₇ | 9-Nitrooleic Acid, 9-nitro-9-trans-Octadecenoic Acid |

| Purity | ≥99% deuterated forms (d₁-d₁₇) | ≥98% |

| Primary Application | Internal standard for GC- or LC-MS quantification of 9-nitrooleate | Endogenous lipid signaling molecule |

Biological Significance and Signaling Pathways of Nitrooleates

Nitro-fatty acids (NO₂-FAs), including 9-Nitrooleate (9-NO₂-OA) and its regioisomer 10-Nitrooleate, are endogenous signaling molecules produced through the reaction of unsaturated fatty acids with reactive nitrogen species, such as peroxynitrite and nitrogen dioxide. This process is enhanced in environments characterized by inflammation and oxidative stress. These electrophilic lipids exert potent anti-inflammatory and cytoprotective effects by modulating key signaling pathways.

The primary mechanism of action for nitrooleates is through a post-translational modification known as nitroalkylation. The electrophilic nitroalkene moiety of the fatty acid reacts with nucleophilic amino acid residues, particularly cysteine thiols, on target proteins via a reversible Michael addition reaction. This covalent modification can alter the structure, function, and localization of key regulatory proteins.

Key Signaling Pathways Modulated by 9-Nitrooleate

1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 9-Nitrooleate is a potent endogenous ligand for PPARγ. Activation of this nuclear receptor leads to the transcription of genes involved in lipid metabolism and adipogenesis. For instance, at a concentration of 1 µM, nitrooleic acid activates PPARγ approximately sevenfold and promotes the differentiation of 3T3-L1 preadipocytes into adipocytes at 3 µM.

2. NF-κB Pathway Inhibition: Nitrooleates exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. This is achieved through the direct nitroalkylation of the p65 subunit of NF-κB, which curtails its DNA-binding activity. By inhibiting NF-κB, nitrooleates down-regulate the expression of pro-inflammatory cytokines and mediators.

3. Nrf2/Keap1 Antioxidant Response Pathway Activation: Nitrooleates activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. They achieve this by modifying cysteine residues on the Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1). This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1).

The interplay between these pathways highlights the multifaceted role of 9-Nitrooleate in cellular signaling, particularly in the context of inflammation and oxidative stress.

Experimental Protocols and Methodologies

Synthesis of 9-Nitrooleic Acid

The chemical synthesis of a specific regioisomer like 9-Nitrooleic acid is a multi-step process designed to yield a clean, single product, in contrast to the mixture of isomers formed during endogenous nitration.

Workflow for the Full Synthesis of 9-Nitrooleic Acid:

Detailed Steps:

-

Synthesis of 9-Bromononanoic acid, allyl ester: 9-Bromononanoic acid is reacted with allyl alcohol in toluene with p-toluenesulfonic acid as a catalyst. The mixture is heated to near-reflux for approximately 16 hours using a Dean-Stark trap to remove water.

-

Synthesis of 9-Nitrononanoic acid, allyl ester: The allyl ester product from the previous step is reacted with silver nitrite in ether. The reaction is stirred at room temperature for several days, protected from light.

-

Synthesis of 10-Hydroxy-9-nitro-octadecanoic acid, allyl ester (Henry Reaction): The nitrononanoic acid allyl ester is reacted with nonyl aldehyde in the presence of a DBU catalyst. The reaction is initiated in an ice bath and then stirred at room temperature for two days.

-

Dehydration and Subsequent Steps: The resulting hydroxy-nitro compound undergoes dehydration to form the nitroalkene double bond, followed by hydrolysis of the allyl ester to yield the final carboxylic acid product, 9-Nitrooleic acid.

Quantification using this compound

This compound serves as an essential tool for the accurate measurement of endogenous 9-Nitrooleate in biological samples like plasma and tissue. Stable isotope dilution mass spectrometry is the gold standard method.

General Protocol for LC-MS/MS Quantification:

-

Sample Preparation: A known amount of this compound internal standard is spiked into the biological sample (e.g., plasma, tissue homogenate).

-

Lipid Extraction: Lipids are extracted from the sample, typically using a solvent system like the Folch or Bligh-Dyer methods.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system, often using a C18 reverse-phase column, to separate the analyte from other lipids.

-

Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous 9-Nitrooleate and the this compound internal standard.

-

Quantification: The endogenous 9-Nitrooleate concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vivo and Cell-Based Experimental Models

-

LPS-Induced Acute Lung Injury Model: In a murine model, acute lung injury is induced by intratracheal (i.t.) injection of lipopolysaccharide (LPS). Treatment with nitrooleate (e.g., 50 µg, i.t.) is administered shortly after the LPS challenge. After a set period (e.g., 5.5 hours), bronchoalveolar lavage (BAL) fluid and lung tissue are collected to assess inflammatory markers such as neutrophil infiltration, myeloperoxidase activity, and cytokine levels (TNF-α, IL-6).

-

Renal Ischemia-Reperfusion Injury Model: Mice undergo surgical occlusion of the renal artery to induce ischemia, followed by reperfusion. Nitrooleate (e.g., 500 µg/kg) can be administered prior to reperfusion. Efficacy is assessed by measuring plasma levels of blood urea nitrogen (BUN) and creatinine, as well as kidney levels of inflammatory markers like myeloperoxidase and IL-1β.

-

Macrophage Polarization Assay: Bone marrow-derived macrophages (BMDMs) or cell lines like RAW 264.7 are polarized towards a pro-inflammatory "M1-like" phenotype using LPS and IFN-γ, or an "M2-like" phenotype using IL-4. The effect of nitrooleate co-treatment is evaluated by measuring the expression of characteristic M1/M2 markers via qPCR or flow cytometry.

-

Immunoprecipitation for Nitroalkylation Assessment: To confirm the direct modification of a target protein, cell or tissue homogenates are incubated with a specific antibody (e.g., anti-p65). The antibody-protein complexes are captured using Protein A/G agarose beads. To verify the presence of covalently bound nitrooleate, the immunoprecipitate can be treated with a reducing agent like β-mercaptoethanol to release the adducted lipid, which can then be detected by mass spectrometry.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 9-Nitrooleate in Biological Matrices using 9-Nitrooleate-d17 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitro-fatty acids (NO2-FAs) are endogenously produced signaling molecules formed by the reaction of nitrogen dioxide with unsaturated fatty acids.[1] Among these, 9-nitrooleate (9-NO2-OA) has garnered significant attention due to its potent anti-inflammatory and cytoprotective effects, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[2][3] Accurate quantification of 9-NO2-OA in biological samples is crucial for understanding its physiological roles and therapeutic potential. However, the low endogenous concentrations and potential for analytical variability necessitate a robust and reliable analytical method.[4][5]

This application note provides a detailed protocol for the quantification of 9-NO2-OA in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with 9-Nitrooleate-d17 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte loss during sample preparation and variations in instrument response, thereby ensuring high precision and accuracy.

Signaling Pathway of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by acting as a partial agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Upon binding to PPARγ, 9-NO2-OA induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes. This signaling cascade ultimately results in anti-inflammatory responses and modulation of lipid metabolism.

Quantitative Data Summary

The following table summarizes representative quantitative data for 9-nitrooleate (9-NO2-OA) and its isomer 10-nitrooleate (10-NO2-OA) in human plasma from healthy individuals, as determined by mass spectrometry-based methods. Note the significant variation in reported concentrations, underscoring the importance of standardized methods with appropriate internal standards.

| Analyte | Concentration Range | Analytical Method | Reference |

| 9-NO2-OA | 0.88 ± 0.29 nM | GC-MS/MS | |

| 10-NO2-OA | 0.96 nM (mean) | GC-MS/MS | |

| Nitro-oleic acid (total) | 619 ± 52 nM (free) | LC-MS/MS | |

| Nitro-oleic acid (total) | 302 ± 369 nM (esterified) | LC-MS/MS | |

| 9-NO2-OA and 10-NO2-OA | ~1 nM each (mean) | GC-MS/MS | |

| NO2-OA | 12.6 ± 6 nM (healthy controls) | LC-MS/MS | |

| NO2-LA | 3.2 ± 1.7 nM (healthy controls) | LC-MS/MS |

Experimental Protocol: Quantification of 9-Nitrooleate in Human Plasma

This protocol details the steps for sample preparation, LC-MS analysis, and data processing for the quantification of 9-NO2-OA using this compound as an internal standard.

Materials and Reagents

-

9-Nitrooleate standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether

-

Butylated hydroxytoluene (BHT)

-

Nitrogen gas for evaporation

Experimental Workflow

Sample Preparation

-

Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 150 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The final concentration should be within the linear range of the assay.

-

Protein Precipitation: Add 3 volumes of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 1.5 mL of diethyl ether containing 0.02% BHT (as an antioxidant) to the supernatant. Vortex vigorously for 3 minutes.

-

Phase Separation: Centrifuge at 4,000 g for 15 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 9-NO2-OA from other matrix components. A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following MRM transitions should be monitored. The transition for this compound may need to be optimized based on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 9-Nitrooleate | 326.2 | 46.0 | Optimized for instrument |

| This compound | 343.3 | 46.0 | Optimized for instrument |

Note: The precursor ion for this compound is calculated based on the addition of 17 deuterium atoms to the molecular formula of 9-nitrooleate. The product ion at m/z 46 corresponds to the nitrite anion (NO2-), which is a characteristic fragment for nitro-fatty acids.

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of 9-Nitrooleate standard into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the this compound internal standard.

-

Peak Integration: Integrate the peak areas for both the analyte (9-NO2-OA) and the internal standard (this compound) in the chromatograms of the standards and the unknown samples.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of 9-NO2-OA in the unknown samples.

This application note provides a comprehensive protocol for the sensitive and accurate quantification of 9-Nitrooleate in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for reliable quantification of this low-abundance, biologically active lipid mediator. This method can be readily adapted for use in various research and clinical settings to further elucidate the role of 9-nitrooleate in health and disease.

References

Application Notes and Protocols for 9-Nitrooleate-d17 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous, nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes. It is formed through the reaction of nitric oxide-derived species with oleic acid and is implicated in anti-inflammatory and cytoprotective signaling pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Accurate quantification of 9-NO₂-OA in biological matrices is crucial for understanding its role in health and disease. 9-Nitrooleate-d17 is the deuterated analog of 9-nitrooleate and serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and analysis.[1][2][3] This document provides detailed protocols for the use of this compound in lipidomics research for the accurate and precise quantification of 9-NO₂-OA.

Product Information

| Parameter | Details |

| Product Name | This compound |

| Synonyms | 9-Nitrooleic Acid-d17, 9-nitro-9-trans-Octadecenoic Acid-d17 |

| Molecular Formula | C₁₈H₁₆D₁₇NO₄ |

| Molecular Weight | 344.6 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₁₇) |

| Formulation | A solution in ethanol (e.g., 1 mg/ml) |

| Storage | -20°C |

| Stability | ≥ 2 years at -20°C[1] |

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 9-nitrooleate using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for 9-Nitrooleate and this compound

| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 9-Nitrooleate | LC-MS/MS | 326 | 46 ([NO₂]⁻) | Negative ESI | [4] |

| This compound | LC-MS/MS | 343 | 46 ([NO₂]⁻) | Negative ESI | N/A |

| 9-Nitrooleate (PFB ester) | GC-MS/MS | 326 ([M-PFB]⁻) | 46 ([NO₂]⁻), 279 ([M-PFB-HONO]⁻) | ECNICI | |

| 9-Nitrooleate-¹⁵N (PFB ester) | GC-MS/MS | 327 ([M-PFB]⁻) | 47 ([¹⁵NO₂]⁻) | ECNICI |

Note: PFB (pentafluorobenzyl), ESI (Electrospray Ionization), ECNICI (Electron Capture Negative Ion Chemical Ionization).

Table 2: Reported Concentrations of 9-Nitrooleate in Human Plasma

| Concentration Range | Analytical Method | Comments | Reference(s) |

| 0.3 - 1 nM | GC-MS/MS | Measured in healthy volunteers. | |

| ~600 nM (free), ~300 nM (esterified) | LC-MS/MS | Earlier reported higher concentrations. | |

| 12.6 ± 6 nM (healthy), 21.7 ± 9.8 nM (IHD patients) | LC-MS/MS | Recent study showing differences in disease state. |

IHD: Ischemic Heart Disease

Experimental Protocols

Protocol 1: Quantification of 9-Nitrooleate in Human Plasma using LC-MS/MS

This protocol describes the extraction and quantification of 9-nitrooleate from human plasma using this compound as an internal standard.

1. Materials

-

This compound internal standard solution (e.g., 1 µg/mL in ethanol)

-

Human plasma collected with EDTA

-

Methanol (LC-MS grade)

-

Diethyl ether (containing 0.02% BHT as antioxidant)

-

Acetic acid (15% v/v in methanol)

-

Mobile Phase A: 0.05% NH₄OH in water

-

Mobile Phase B: 0.05% NH₄OH in acetonitrile

-

ACQUITY BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 100 mm) or equivalent

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 150 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Vortex for 30 seconds.

-

For protein precipitation, add 15% (v/v) acetic acid in methanol and vortex for 1 minute.

-

Incubate at 4°C for 20 minutes.

-

Add 1500 µL of diethyl ether containing 0.02% BHT.

-

Vortex for 3 minutes and centrifuge at 4000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85% Mobile Phase B).

3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: ACQUITY BEH C18, 40°C

-

Mobile Phase: A: 0.05% NH₄OH in water; B: 0.05% NH₄OH in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

Time (min) % B 0.0 85 3.0 100 5.0 100 5.1 85 | 8.0 | 85 |

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

9-Nitrooleate: 326 -> 46

-

This compound: 343 -> 46

-

-

4. Quantification

-

Create a calibration curve using known concentrations of a 9-nitrooleate standard, each spiked with the same amount of this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 9-nitrooleate in the samples by interpolating the peak area ratios from the calibration curve.

Protocol 2: Quantification of 9-Nitrooleate in Human Plasma using GC-MS/MS

This protocol involves derivatization to a more volatile ester for GC-MS analysis.

1. Materials

-

This compound internal standard solution

-

Human plasma

-

Solid-Phase Extraction (SPE) cartridges

-

Pentafluorobenzyl (PFB) bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Iso-octane

2. Sample Preparation and Derivatization

-

Acidify plasma samples to pH 5.

-

Spike with a known amount of this compound.

-

Perform solid-phase extraction (SPE) to isolate the fatty acid fraction.

-

Evaporate the eluate to dryness.

-

To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes to form the PFB esters.

-

Dry the sample under a stream of nitrogen.

-

Reconstitute in 50 µL of iso-octane for GC-MS analysis.

3. GC-MS/MS Analysis

-

Gas Chromatography:

-

Use a suitable capillary column for fatty acid methyl ester analysis (e.g., Agilent Select FAME).

-

Employ a temperature gradient program to separate the PFB esters.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Capture Negative Ion Chemical Ionization (ECNICI)

-

Analysis Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

9-Nitrooleate-PFB: m/z 326 -> 46

-

This compound-PFB: m/z 343 -> 46

-

-

4. Quantification

-

Follow a similar quantification strategy as described for the LC-MS/MS protocol, using a calibration curve prepared with derivatized standards.

Signaling Pathway and Experimental Workflow

9-Nitrooleate Activation of PPARγ Signaling Pathway

9-Nitrooleate is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and adipogenesis. Upon binding of 9-nitrooleate, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription. This signaling cascade results in various downstream effects, including the suppression of inflammation and the regulation of metabolic processes.

Caption: 9-Nitrooleate activates the PPARγ signaling pathway.

Experimental Workflow for Lipidomics Analysis

The general workflow for the quantification of 9-nitrooleate in a biological sample using this compound involves several key steps from sample collection to data analysis.

Caption: General workflow for 9-nitrooleate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of 9-Nitrooleate in Plasma using 9-Nitrooleate-d17

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Nitrooleate (9-NO₂-OA) is an endogenous, electrophilic fatty acid derivative formed through the reaction of nitric oxide-derived species with oleic acid.[1] It acts as a signaling molecule involved in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and metabolic regulation.[2][3] Accurate quantification of 9-NO₂-OA in biological matrices such as plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of 9-NO₂-OA in plasma using a stable isotope-labeled internal standard, 9-Nitrooleate-d17, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of 9-nitrooleate in human plasma has been a subject of investigation, with reported values varying significantly across different studies and analytical methodologies. This discrepancy highlights the challenges in accurately quantifying these low-abundance signaling molecules. The table below summarizes representative quantitative data from published literature.

| Analyte | Matrix | Subject Group | Analytical Method | Reported Concentration | Reference |

| 9-Nitrooleate | Human Plasma | Healthy Volunteers | GC-MS/MS | 0.88 ± 0.29 nM | [4] |

| 10-Nitrooleate | Human Plasma | Healthy Volunteers | GC-MS/MS | 0.96 nM | [4] |

| 9-Nitrooleate | Human Plasma | Healthy Volunteers | GC-MS/MS | 306 ± 44 pM | |

| 10-Nitrooleate | Human Plasma | Healthy Volunteers | GC-MS/MS | 316 ± 33 pM | |

| Nitrooleate (isomer not specified) | Human Plasma | Healthy Controls | LC-MS/MS | 12.6 ± 6 nM | |

| Nitrooleate (isomer not specified) | Human Plasma | Ischemic Heart Disease Patients | LC-MS/MS | 21.7 ± 9.8 nM | |

| Nitrooleate (isomer not specified) | Human Plasma | Healthy Subjects | LC-MS/MS | ~600 nM (free) |

Experimental Protocols

This section outlines a typical workflow for the quantification of 9-nitrooleate in plasma, from sample preparation to LC-MS/MS analysis.

Experimental Workflow

Materials and Reagents

-

9-Nitrooleate analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, water, and isopropanol

-

Formic acid and ammonium hydroxide

-

Human plasma (collected in EDTA or citrate tubes)

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Microcentrifuge tubes

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 200 µL of plasma.

-

Add the internal standard, this compound, to a final concentration appropriate for the expected endogenous levels (e.g., 5-10 nM).

-

Add 600 µL of ice-cold acetonitrile (containing 0.1% BHT) to precipitate proteins (plasma to acetonitrile ratio of 1:3).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile/isopropanol/water).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS method for 9-nitrooleate analysis. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C8 or C18 reversed-phase, e.g., 150 x 2.0 mm, 3 µm |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM tributylamine/15 mM acetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 200-400 µL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-40°C |

| Gradient | A linear gradient from a lower to a higher percentage of organic phase should be optimized to separate 9-nitrooleate from its isomers and other interfering substances. |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | -4500 V |

| Source Temperature | 250°C |

| MRM Transitions | |

| 9-Nitrooleate | Q1: 326.2 m/z → Q3: 46.0 m/z (nitrite anion) |

| This compound | Q1: 343.3 m/z → Q3: 46.0 m/z (or other appropriate fragment) |

Signaling Pathways of 9-Nitrooleate

9-Nitrooleate exerts its biological effects by modulating several key signaling pathways, primarily through its electrophilic nature, which allows it to react with nucleophilic residues on proteins.

Nrf2/Keap1 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. 9-Nitrooleate can covalently modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. 9-Nitrooleate can directly interact with and inhibit the p65 subunit of NF-κB, preventing its activation and subsequent translocation to the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.

PPARγ Signaling Pathway

9-Nitrooleate is a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.

References

- 1. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols for 9-Nitrooleate-d17 in Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] This nitro-fatty acid and its regioisomer, 10-nitrooleate, have been identified in human plasma and are implicated in a variety of physiological and pathological processes.[2] 9-NO2-OA exhibits anti-inflammatory effects and modulates key signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[3][4]